1-(4-甲基苯基)-1H-吡唑-3-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

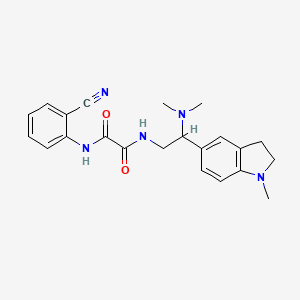

The compound "1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride" is a derivative of the 1H-pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. These compounds have been studied for their potential in treating neurogenic pain and various neuropathic pain models due to their pharmacological properties .

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives often involves the condensation of amines with other organic compounds. For instance, a novel and convenient synthesis method using ultrasound-mediated condensation of amine with dehydroacetic acid has been reported, which offers advantages such as simple work-up procedures and higher yields . Additionally, the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has been achieved, which showed significant inhibition of amine oxidases .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives has been characterized using various spectroscopic methods. For example, Schiff bases derived from 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one have been synthesized and their molecular geometries determined by single-crystal X-ray studies . Similarly, the crystal structure of other pyrazole derivatives has been confirmed using single-crystal X-ray diffraction studies, revealing the presence of intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of 1H-pyrazole derivatives includes their ability to form complexes with metals, as seen in the synthesis of Cu(II) complexes with Schiff bases derived from 1H-pyrazole compounds . Additionally, the regiospecific synthesis of pyrazole derivatives has been reported, where the identification of regioisomers was confirmed by single-crystal X-ray analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives have been studied through various methods. For instance, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, and the compound's structure-activity relationship was analyzed using DFT calculations . The antimicrobial properties of certain pyrazole derivatives have also been investigated, with structural proof obtained through spectral and X-ray diffraction studies . Furthermore, the synthesis of pyrazole derivatives via a one-pot, four-component reaction has been described, highlighting the ease of handling and good yields of these compounds .

科学研究应用

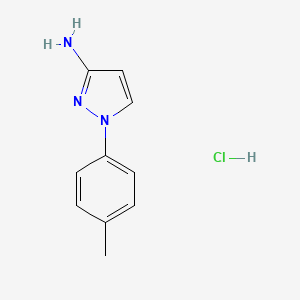

缓蚀

1-(4-甲基苯基)-1H-吡唑-3-胺盐酸盐和类似化合物已显示出作为缓蚀剂的有效性。例如,某些联吡唑化合物对纯铁在酸性介质中的腐蚀表现出高抑制效率,在某些浓度下达到 93% 的效率。这些化合物充当混合型缓蚀剂,并按照朗缪尔吸附等温线模型吸附在铁表面 (Chetouani, Hammouti, Benhadda, & Daoudi, 2005)。

抗肿瘤、抗真菌和抗菌特性

吡唑衍生物,包括与 1-(4-甲基苯基)-1H-吡唑-3-胺盐酸盐在结构上相关的衍生物,已被发现具有抗肿瘤、抗真菌和抗菌特性。这些化合物的生物活性已通过各种光谱和晶体学研究得到证实,表明它们在药物应用中的潜力 (Titi et al., 2020)。

抑制胺氧化酶

吡唑衍生物已显示出抑制胺氧化酶的能力。一系列新颖的化合物对单胺氧化酶表现出有效的抑制作用,一些衍生物显示出较低的 I(50) 值,表明它们在生化应用中的潜力 (Manna et al., 2002)。

对还原环化过程的影响

研究表明,吡唑衍生物中的分子内氢键会影响还原环化过程。这种见解对于理解这些化合物的反应性至关重要,并提出了替代的合成方法,例如微波辐射 (Szlachcic et al., 2020)。

席夫碱及其金属配合物的合成

已经合成和表征了一些源自 1-(4-甲基苯基)-1H-吡唑-3-胺盐酸盐等化合物的吡唑啉酮基席夫碱。这些化合物具有有趣的特性,例如以固态中的胺-酮互变异构形式存在,并与铜等金属形成单核八面体配合物 (Jadeja et al., 2004)。

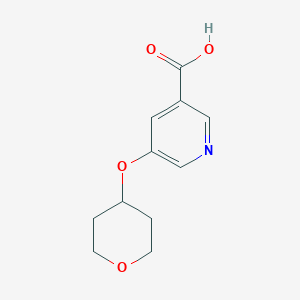

化学传感应用

对含有 3-(4-甲基苯基)-1H-吡唑-5-胺的二芳乙烯的研究表明其作为 Al3+ 和 Zn2+ 的荧光开启化学传感器的功效。它表现出多响应特性,使其适用于在各种应用中检测这些金属离子 (Gao et al., 2018)。

作用机制

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various biochemical pathways to exert their pharmacological effects .

Result of Action

It is known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .

未来方向

属性

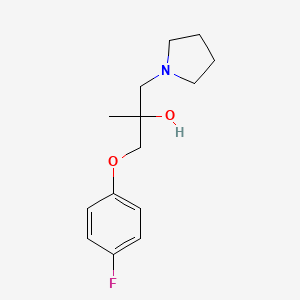

IUPAC Name |

1-(4-methylphenyl)pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13;/h2-7H,1H3,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRLCPOYSZKHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol](/img/structure/B3003174.png)

![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)

![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)

![4-Chlorobenzo[h]quinazoline](/img/structure/B3003189.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)

![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)